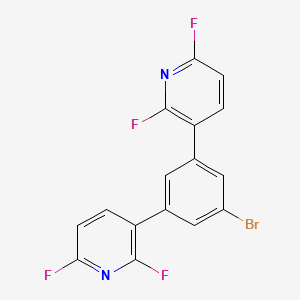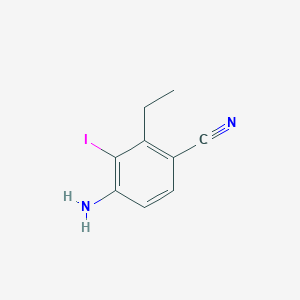![molecular formula C18H18BrN3O B12636986 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one CAS No. 919292-76-5](/img/structure/B12636986.png)
9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one is a complex organic compound that features a bromine atom, a pyrrolidine ring, and an isoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[h]isoquinolin-1(2H)-one derivatives: Compounds with similar core structures but different substituents.
Pyrrolidine-containing compounds: Molecules featuring the pyrrolidine ring, which may exhibit similar biological activities.
Uniqueness
9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one is unique due to the combination of its bromine atom, pyrrolidine ring, and isoquinoline structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
919292-76-5 |
|---|---|
Molekularformel |
C18H18BrN3O |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
9-bromo-5-[(pyrrolidin-3-ylamino)methyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H18BrN3O/c19-13-2-1-11-7-12(9-22-14-3-5-20-10-14)15-4-6-21-18(23)17(15)16(11)8-13/h1-2,4,6-8,14,20,22H,3,5,9-10H2,(H,21,23) |
InChI-Schlüssel |
IPVBTLBDOMEULU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1NCC2=C3C=CNC(=O)C3=C4C=C(C=CC4=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


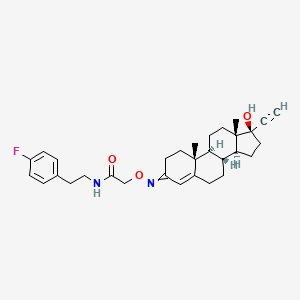
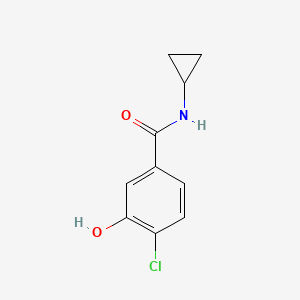
![4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline](/img/structure/B12636937.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)
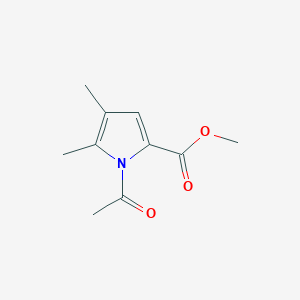
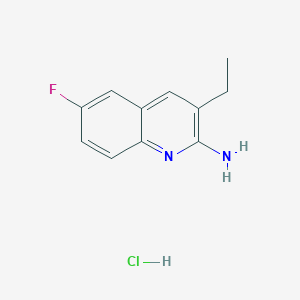
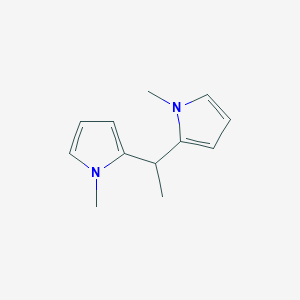
![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)
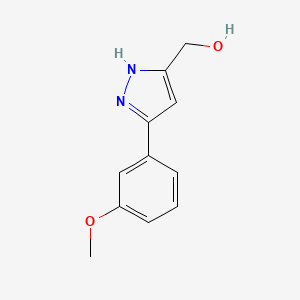
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)
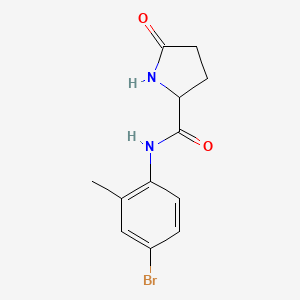
![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
